
4-Chloro-6,7-difluoro-2-methylquinazoline
Übersicht
Beschreibung
4-Chloro-6,7-difluoro-2-methylquinazoline is a chemical compound with the molecular formula C9H5ClF2N2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of 4-Chloro-6,7-difluoro-2-methylquinazoline consists of 9 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 fluorine atoms, and 2 nitrogen atoms .Physical And Chemical Properties Analysis
The molecular weight of 4-Chloro-6,7-difluoro-2-methylquinazoline is 214.60 g/mol . It should be stored in an inert atmosphere at 2-8°C .Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
4-Chloro-6,7-difluoro-2-methylquinazoline: is a compound that has been studied for its potential antibacterial properties. The incorporation of fluorine atoms into quinazoline derivatives is known to enhance their biological activity, making them potent candidates for antibacterial drugs . This compound can be utilized in the development of new antibacterial agents, especially targeting resistant strains of bacteria.
Antineoplastic (Anti-Cancer) Applications
Quinazoline derivatives exhibit remarkable antineoplastic activities. They have been found to inhibit various enzymes that are crucial for cancer cell proliferation4-Chloro-6,7-difluoro-2-methylquinazoline could be used as a scaffold for designing novel anticancer drugs, potentially offering treatments with fewer side effects and improved efficacy .
Enzyme Inhibition
The quinazoline moiety is a common structure found in enzyme inhibitors. These compounds can interfere with the enzyme’s activity, leading to therapeutic effects4-Chloro-6,7-difluoro-2-methylquinazoline can be researched for its potential to inhibit enzymes that are involved in disease processes, providing a pathway for the treatment of various conditions .
Agricultural Chemicals
Fluorinated quinolines, including derivatives like 4-Chloro-6,7-difluoro-2-methylquinazoline , have applications in agriculture. They can be used to develop pesticides and herbicides that are more effective and environmentally friendly due to their enhanced biological activity and stability .
Liquid Crystal Technology
Some fluorinated quinolines are used in the production of liquid crystals. The unique properties of 4-Chloro-6,7-difluoro-2-methylquinazoline could make it a valuable component in the development of advanced liquid crystal displays, contributing to the electronics industry .
Development of Cyanine Dyes
Quinoline-based compounds are also significant in the synthesis of cyanine dyes. These dyes have a range of applications, from biological staining to the manufacturing of solar cells. The chemical structure of 4-Chloro-6,7-difluoro-2-methylquinazoline offers a platform for creating novel dyes with specific properties for industrial and research applications .
Safety and Hazards
Eigenschaften
IUPAC Name |
4-chloro-6,7-difluoro-2-methylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5ClF2N2/c1-4-13-8-3-7(12)6(11)2-5(8)9(10)14-4/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFBKSMJOVROCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC(=C(C=C2C(=N1)Cl)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5ClF2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30674258 | |
| Record name | 4-Chloro-6,7-difluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6,7-difluoro-2-methylquinazoline | |
CAS RN |
887592-02-1 | |
| Record name | 4-Chloro-6,7-difluoro-2-methylquinazoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30674258 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



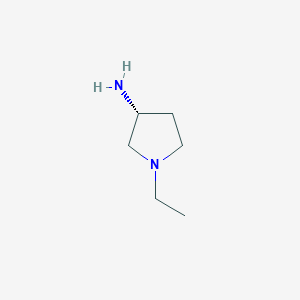
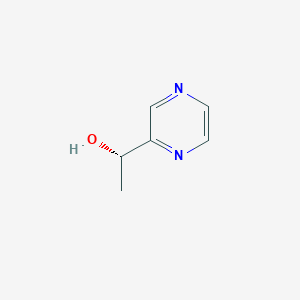
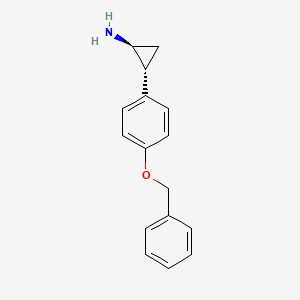
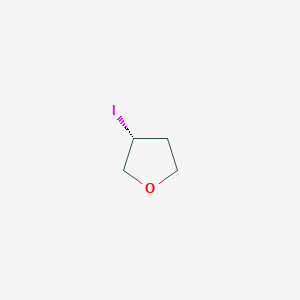
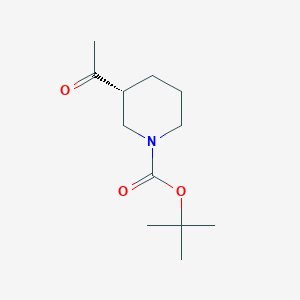
![1-Bromo-4-[(2,2,2-trifluoroethyl)sulfanyl]benzene](/img/structure/B1393044.png)
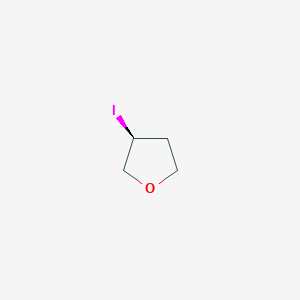
![5-[(2-Aminopyridin-3-yl)methylidene]-3-phenyl-2-sulfanylideneimidazolidin-4-one](/img/structure/B1393046.png)

![(2S)-4-(4-ethoxyphenyl)-2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid](/img/structure/B1393049.png)
![{2-[(Isoxazol-5-ylcarbonyl)amino]-1,3-thiazol-4-yl}acetic acid](/img/structure/B1393051.png)
![[4-(Ethoxycarbonyl)piperidin-1-yl]acetic acid](/img/structure/B1393055.png)
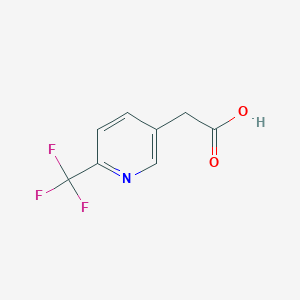
![Ethyl 4-{[4-(trifluoromethyl)pyrimidin-2-yl]oxy}benzoate](/img/structure/B1393058.png)